2-Methylcyclohex-3-enecarboxylic acid
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Overview
Description
2-Methyl-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of cyclohexene, featuring a carboxylic acid group and a methyl group attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-cyclohexene-1-carboxylic acid typically involves the Diels-Alder reaction, where 1,3-butadiene reacts with methyl acrylate to form the cyclohexene ring. The resulting product is then subjected to hydrolysis to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. The reaction conditions often include elevated temperatures and pressures, along with the use of specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Scientific Research Applications
2-Methyl-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclohexene ring.
Methyl 3-cyclohexene-1-carboxylate: The methyl ester derivative of 2-Methyl-3-cyclohexene-1-carboxylic acid.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A related compound with additional methyl groups and an aldehyde functional group .
Uniqueness: 2-Methyl-3-cyclohexene-1-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4736-19-0 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2,4,6-7H,3,5H2,1H3,(H,9,10) |
InChI Key |
YEOSVLLFIBOGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1C(=O)O |
Origin of Product |
United States |
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